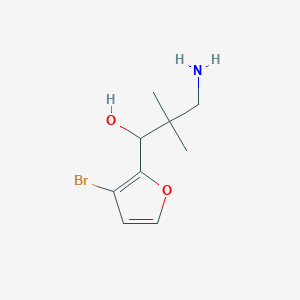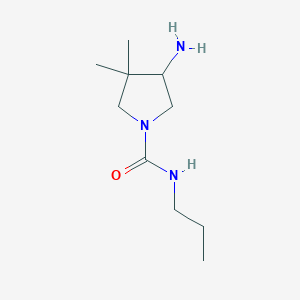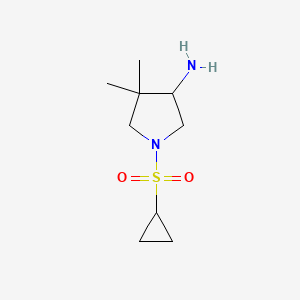
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains both a thiazole and a triazine ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a thiazole derivative with a triazine precursor in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the triazine ring or other functional groups within the molecule.
Substitution: Substitution reactions might occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medicinal applications could include its use as a lead compound for the development of new drugs, particularly if it exhibits activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding or catalysis. The pathways involved would be specific to the biological context in which the compound is active.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(2-methyl-1,3-thiazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one
Uniqueness
The uniqueness of 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one could lie in its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H7N5OS |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
4-amino-6-(2-methyl-1,3-thiazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H7N5OS/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |
InChI Key |
FJXZRAHAXSVLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


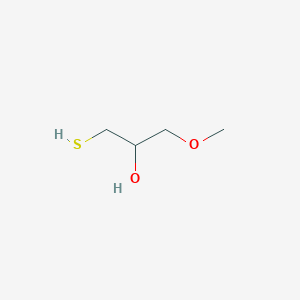
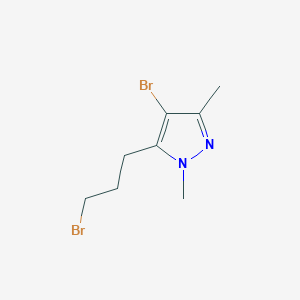
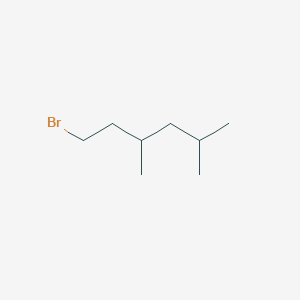


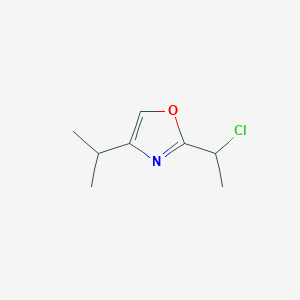
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
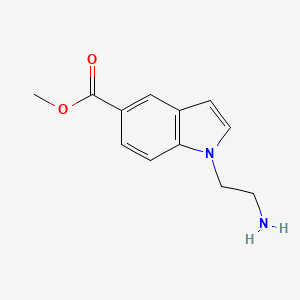
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
